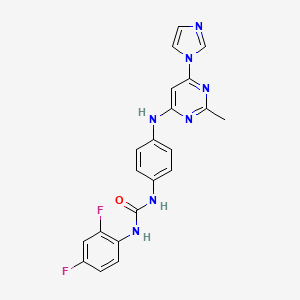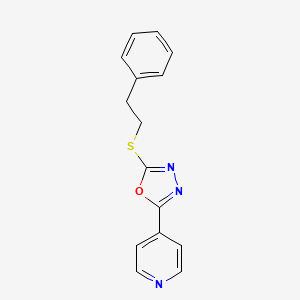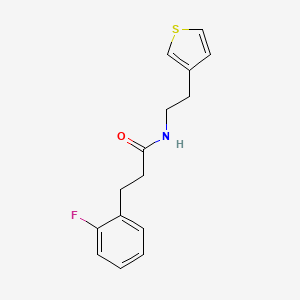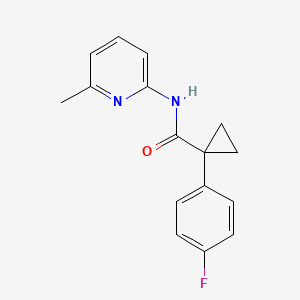
2-(3,4,5-Trifluorophenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,4,5-Trifluorophenyl)azetidine” is a chemical compound with the CAS Number: 1270412-77-5 . It has a molecular weight of 187.16 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8F3N/c10-6-3-5(8-1-2-13-8)4-7(11)9(6)12/h3-4,8,13H,1-2H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 187.16 .Aplicaciones Científicas De Investigación
Ion Transport and Protein Synthesis Studies
Azetidine derivatives, such as Azetidine 2-carboxylic acid (AZ), have been used to investigate the relationship between protein synthesis and ion transport. AZ, as a proline analog, does not inhibit protein assembly but leads to the formation of ineffective enzymes. It has been found to be a potent inhibitor of ion release to the xylem in barley roots and intact plants, impacting both uptake to the root and release from symplast to the xylem. This illustrates AZ's significant role in studying ion transport mechanisms in plants (Pitman et al., 1977).
Metabotropic Glutamate Receptor Studies
Trans-azetidine-2,4-dicarboxylic acid (ADA), another azetidine derivative, acts as a selective agonist for group 1 metabotropic glutamate receptors. It has been used to facilitate long-term potentiation in the dentate gyrus of rats. The application of ADA after high-frequency tetanus indicates that metabotropic glutamate receptor activation in long-term potentiation occurs within a specific time frame (Manahan‐Vaughan & Reymann, 1996).
Development of Novel Medicinal Compounds
Azetidine derivatives have been explored for their potential as triple reuptake inhibitors, which could have significant implications in the development of new treatments for neuropsychiatric disorders. For instance, novel azetidines based on the 3-aryl-3-oxypropylamine scaffold have shown promise in this area (Han et al., 2012).
Radiochemistry and Imaging
2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, an azetidine derivative, has been developed as a ligand for the alpha4beta2 nicotinic acetylcholine receptor subtype. This compound, labeled with fluorine-18, shows potential for PET imaging of central nAChRs, highlighting the role of azetidines in developing novel imaging agents for neurological studies (Doll et al., 1999).
Synthetic Chemistry
Azetidines represent a significant class in synthetic chemistry for their use in catalytic processes and as substrates for the synthesis of functionalized compounds. Their reactivity profile has been extensively studied, leading to the development of diverse synthetic strategies (Mehra et al., 2017).
Pharmacological Development
Azetidine derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The structure-activity relationship studies of these compounds have contributed to understanding their potential as central nervous system active agents (Thomas et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4,5-trifluorophenyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-6-3-5(8-1-2-13-8)4-7(11)9(6)12/h3-4,8,13H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIOVVXSOUWYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2840905.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840906.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2840907.png)
![2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B2840908.png)
![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2840911.png)


![3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2840915.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2840919.png)